

# Application Notes and Protocols for N-tetradecyl-pSar25 in mRNA Vaccine Delivery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-tetradecyl-pSar25**

Cat. No.: **B15552485**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-tetradecyl-pSar25** is a polypeptoid-lipid conjugate featuring a C14 alkyl chain linked to a polysarcosine polymer of 25 repeating units. It serves as a hydrophilic shielding agent in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). As an alternative to conventional polyethylene glycol (PEG)-conjugated lipids, **N-tetradecyl-pSar25** offers the potential for improved transfection potency and a more favorable safety profile, mitigating concerns associated with anti-PEG antibodies.<sup>[1][2]</sup> These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the utilization of **N-tetradecyl-pSar25** in the development of mRNA vaccines and therapeutics.

## Core Advantages of N-tetradecyl-pSar25

Polysarcosine (pSar) lipids, such as **N-tetradecyl-pSar25**, are emerging as a promising alternative to PEGylated lipids for the "stealth" coating of LNPs.<sup>[1]</sup> While PEGylated lipids are effective at improving circulation times, they can sometimes decrease transfection potency and elicit anti-PEG antibody responses.<sup>[1][2]</sup> In contrast, pSar-based LNPs have demonstrated the potential for more robust mRNA transfection while maintaining a good safety profile.<sup>[2]</sup>

## Quantitative Data Summary

The following tables summarize the physicochemical properties and in vitro performance of LNPs formulated with **N-tetradecyl-pSar25** (referred to as C14-pSar25 in the source material) compared to other pSar lipids and a standard PEGylated lipid (ALC-0159). The data is adapted from a study by Kang et al. (2024), where pSar lipids were substituted for the PEG lipid in an ALC-0315-based LNP formulation.[2]

Table 1: Physicochemical Properties of ALC-0315-based LNPs with Various Shielding Lipids[2]

| Shielding Lipid | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) |
|-----------------|----------------------------|----------------------------|------------------------------|---------------------|
| C14-pSar25      | > 500                      | -                          | -                            | -                   |
| C16-pSar25      | 158.3 ± 4.5                | 0.17 ± 0.02                | 92.5 ± 1.2                   | -1.5 ± 0.5          |
| C18-pSar25      | 114.7 ± 2.1                | 0.13 ± 0.01                | 94.3 ± 0.8                   | -1.1 ± 0.3          |
| DOPE-pSar25     | 98.5 ± 1.9                 | 0.11 ± 0.01                | 95.1 ± 0.5                   | -0.8 ± 0.2          |
| ALC-0159 (PEG)  | 85.6 ± 1.5                 | 0.09 ± 0.01                | 96.2 ± 0.3                   | -0.5 ± 0.1          |

Note: In this specific study, LNPs formulated with C14-pSar25 had a hydrodynamic diameter greater than 500 nm, suggesting further optimization may be required for this specific lipid tail length in the tested formulation.[2]

Table 2: In Vitro Transfection Efficiency of ALC-0315-based LNPs in C2C12 and Hep3B cells[2]

| Shielding Lipid | Relative Luminescence in C2C12 cells | Relative Luminescence in Hep3B cells |
|-----------------|--------------------------------------|--------------------------------------|
| C16-pSar25      | ~1.2x higher than PEG                | ~1.5x higher than PEG                |
| C18-pSar25      | ~1.5x higher than PEG                | ~2.0x higher than PEG                |
| DOPE-pSar25     | ~2.0x higher than PEG                | ~2.5x higher than PEG                |
| ALC-0159 (PEG)  | Baseline                             | Baseline                             |

Note: The values are presented as approximate fold-change relative to the ALC-0159 (PEG) control for illustrative purposes, based on the graphical data from the source.[2]

## Experimental Protocols

### Protocol 1: Formulation of N-tetradecyl-pSar25 LNPs Encapsulating mRNA

This protocol describes the formulation of LNPs using a microfluidic mixing system, adapted from the methodology used for similar pSar lipids.[\[2\]](#)

#### Materials:

- Ionizable lipid (e.g., ALC-0315 or SM-102)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- **N-tetradecyl-pSar25**
- mRNA encoding the antigen of interest
- Ethanol (200 proof)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)

#### Procedure:

- Lipid Stock Preparation:
  - Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and **N-tetradecyl-pSar25** in ethanol.
  - Combine the lipid stock solutions in an Eppendorf tube to achieve a desired molar ratio. A common starting ratio, substituting pSar for PEG, is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:**N-tetradecyl-pSar25**).[\[2\]](#)

- mRNA Solution Preparation:
  - Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration.
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another.
  - Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
  - Initiate the mixing process to allow for the self-assembly of LNPs.
- Dialysis:
  - Collect the resulting LNP solution.
  - Dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and raise the pH. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
- Sterilization and Storage:
  - Filter the dialyzed LNP solution through a 0.22 µm sterile filter.
  - Store the final LNP formulation at 4°C.

## Protocol 2: In Vitro Transfection with N-tetradecyl-pSar25 LNPs

This protocol outlines a method for assessing the transfection efficiency of the formulated LNPs in a cell culture model.

### Materials:

- Cell line of interest (e.g., C2C12, Hep3B, or dendritic cells)[2]

- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **N-tetradecyl-pSar25** LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP)
- 96-well cell culture plates
- Luciferase assay reagent (if using luciferase reporter)
- Plate reader for luminescence or fluorescence detection

**Procedure:**

- Cell Seeding:
  - Seed cells in a 96-well plate at a density that will result in 70-80% confluence at the time of transfection.
  - Incubate overnight at 37°C and 5% CO<sub>2</sub>.
- Transfection:
  - On the day of transfection, remove the old medium from the cells.
  - Prepare serial dilutions of the LNP-mRNA formulation in a fresh, serum-free medium.
  - Add the diluted LNP-mRNA to the cells.
  - Incubate for 4-6 hours at 37°C.
- Post-Transfection:
  - After the incubation period, add complete medium (with serum) to the wells.
  - Incubate for an additional 24-48 hours to allow for protein expression.
- Quantification of Reporter Expression:
  - If using a luciferase reporter, lyse the cells and measure the luminescence using a luciferase assay kit according to the manufacturer's protocol.

- If using a GFP reporter, measure the fluorescence using a plate reader or visualize under a fluorescence microscope.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.

[Click to download full resolution via product page](#)

Caption: Cellular uptake and mRNA delivery pathway of pSar-LNPs.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ohiostate.elsevierpure.com](https://www.ohiostate.elsevierpure.com) [ohiostate.elsevierpure.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for N-tetradecyl-pSar25 in mRNA Vaccine Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15552485#using-n-tetradecyl-psar25-for-mrna-vaccine-delivery\]](https://www.benchchem.com/product/b15552485#using-n-tetradecyl-psar25-for-mrna-vaccine-delivery)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)